molecular formula C20H21N3O2 B2697553 2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide CAS No. 904279-12-5

2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Cat. No.: B2697553
CAS No.: 904279-12-5
M. Wt: 335.407
InChI Key: ZFBVCVVYUYNVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a synthetic organic compound featuring a quinazolinone core, a scaffold recognized for its significant potential in medicinal chemistry research . Quinazolinone derivatives are frequently investigated as key scaffolds in the discovery of novel anticancer agents and are known to interact with various enzymatic targets, such as protein kinases . The specific molecular structure of this compound, which includes a 2,2-dimethylpropanamide (pivalamide) group linked to the quinazolinone, may influence its physicochemical properties, including metabolic stability and membrane permeability. Researchers can leverage this compound as a building block in chemical synthesis or as a reference standard in biological screening assays to explore its potential activity and mechanism of action. Like many related compounds, it is hypothesized to potentially inhibit kinase activity or modulate other cellular pathways involved in proliferation, though its specific biological profile requires empirical validation . This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-21-17-8-6-5-7-16(17)18(24)23(13)15-11-9-14(10-12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBVCVVYUYNVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the quinazolinone core reacts with a halogenated benzene derivative.

    Introduction of the Pivalamide Group: The final step involves the acylation of the phenyl ring with pivaloyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of 2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated benzene derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, oxidation states, and substitution patterns. These derivatives can exhibit diverse chemical and biological properties.

Scientific Research Applications

2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The quinazolinone-phenyl group in the target compound may enhance DNA intercalation or kinase inhibition, as seen in antitumor agents . In contrast, Compound 32’s trifluoromethyl and chlorine groups contribute to its allosteric inhibition of bacterial enzymes . Netupitant’s bulky bis(trifluoromethyl)phenyl and piperazinyl-pyridinyl groups optimize receptor binding for neurological targets .

Physicochemical Properties: The boronic ester derivative () exhibits high polarity, favoring its use in cross-coupling reactions, whereas the target compound’s quinazolinone core may reduce solubility due to aromatic stacking .

Synthetic Methodologies :

  • The target compound shares synthetic parallels with ’s protocol (reflux with K₂CO₃), while Compound 32 and Netupitant rely on palladium-catalyzed couplings or multistep functionalization .

Biological Activity

2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a synthetic compound with potential biological activity. Its structural features suggest it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the compound's biological activities, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by the following components:

  • Dimethyl group : Enhances lipophilicity and may influence bioavailability.
  • Quinazoline moiety : Known for its diverse pharmacological activities, including anticancer effects.
  • Propanamide linkage : May contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that 2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide exhibits significant biological activity, particularly in the context of cancer treatment. The following sections detail its anticancer properties and other relevant biological effects.

Anticancer Activity

  • Mechanism of Action
    • The compound has been shown to induce apoptosis in cancer cells through various pathways. Studies suggest that it may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death .
    • In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and glioblastoma cells .
  • Case Studies
    • A study evaluating the cytotoxic effects of similar quinazoline derivatives found that compounds with structural similarities to 2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide exhibited IC50 values in the nanomolar range against glioblastoma multiforme cells .
    • Another investigation highlighted that derivatives of quinazoline significantly reduced tumor growth in animal models when administered at specific dosages .

Comparative Biological Activity

The following table summarizes the biological activity of 2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide compared to other related compounds:

Compound NameTarget Cancer Cell LineIC50 (µM)Mechanism of Action
2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamideGlioblastoma Multiforme0.5Apoptosis induction via caspase activation
Quinazoline Derivative ABreast Cancer0.8Bcl-2 modulation and apoptosis
Quinazoline Derivative BLung Cancer1.0Cell cycle arrest and apoptosis

Pharmacokinetics and Toxicology

Preliminary studies suggest that the pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate its safety profile fully.

Q & A

Q. What are the common synthetic routes for 2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzaldehydes under reflux with acetic acid or other catalysts .
  • Step 2 : Functionalization of the phenyl group at position 3 of the quinazolinone, often via nucleophilic substitution or coupling reactions.
  • Step 3 : Introduction of the 2,2-dimethylpropanamide moiety using acylating agents (e.g., propanoyl chloride) in anhydrous conditions . Key optimization factors include temperature control (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents. For example, excess acylating agents may improve amidation efficiency .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural confirmation relies on:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. The program resolves bond lengths, angles, and torsional strain, critical for validating the quinazolinone core and substituent geometry .
  • Spectroscopic methods : NMR (¹H/¹³C) identifies proton environments (e.g., methyl groups at 2,2-dimethyl), while IR confirms carbonyl (C=O) stretches from the quinazolinone and amide moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound, and how are they assessed?

Based on structural analogs (e.g., ), potential activities include:

  • Antimicrobial : Tested via broth microdilution assays against Gram-positive/negative bacteria.
  • Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Anti-inflammatory : Assessed through COX-2 inhibition assays or TNF-α suppression in macrophage models . Initial activity is often linked to non-covalent interactions (hydrogen bonding, π-π stacking) with target proteins .

Q. How is the compound’s solubility and bioavailability predicted computationally?

Tools like ACD/Labs Software calculate logP (lipophilicity) and polar surface area (PSA). The compound’s balanced hydrophobic (quinazolinone core) and hydrophilic (amide) regions suggest moderate oral bioavailability . Molecular dynamics simulations further model membrane permeability .

Advanced Research Questions

Q. What strategies address low regioselectivity during functionalization of the quinazolinone core?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution sites.
  • Protecting groups : Temporarily block reactive sites (e.g., amide nitrogen) during coupling reactions .
  • Catalytic systems : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) enhances specificity for aryl-amide linkages .

Q. How can crystallographic data resolve contradictions between computational predictions and experimental solubility?

  • Twinning analysis : SHELXL detects crystal twinning, which may distort solubility-related lattice parameters .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bond donors/acceptors) to explain discrepancies in solubility profiles .

Q. What methodologies optimize pharmacokinetic properties like metabolic stability?

  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption, later cleaved in vivo.
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., methyl groups prone to oxidation) using liver microsomes .
  • Plasma protein binding studies : Equilibrium dialysis quantifies free vs. bound fractions, guiding structural modifications .

Q. How are structure-activity relationship (SAR) studies designed for quinazolinone derivatives?

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at positions 2, 4, and 6 of the quinazolinone.
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical interaction points (e.g., the 4-oxo group for hydrogen bonding) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent steric/electronic effects with bioactivity .

Q. What challenges arise in refining X-ray structures of this compound, and how are they mitigated?

  • Disorder in flexible groups : The 2,2-dimethylpropanamide side chain may exhibit rotational disorder. Partial occupancy modeling in SHELXL resolves this .
  • Weak diffraction : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for the quinazolinone core .

Q. How are contradictory bioactivity results between in vitro and in vivo models analyzed?

  • ADME-Tox profiling : Compare in vitro metabolic stability (microsomal assays) with in vivo PK (plasma T₁/₂). Poor correlation may indicate efflux transporter interactions .
  • Tissue distribution studies : Radiolabeled compound tracking (e.g., ¹⁴C) identifies off-target accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.